3-(2-Amino-4-methylphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-amino-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFQNEQYZPUQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 2 Amino 4 Methylphenyl Propan 1 Ol
Reactivity of the Primary Amino Functional Group
The primary amino group attached to the aromatic ring is a key site of reactivity. Its nucleophilic nature and basicity drive its participation in a variety of organic transformations.
Formation of Ammonium (B1175870) Salts and Protonation Equilibria
The lone pair of electrons on the nitrogen atom of the primary amino group imparts basic properties to the molecule. In the presence of an acid, the amino group can be protonated to form an ammonium salt. This acid-base reaction is a fundamental characteristic of amines.
The general reaction with a generic acid (HA) can be represented as follows:
The position of the equilibrium is dependent on the strength of the acid and the pKa of the conjugate acid of 3-(2-Amino-4-methylphenyl)propan-1-ol. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system. The presence of an electron-donating methyl group on the ring slightly increases the basicity compared to aniline (B41778).
Table 1: Examples of Ammonium Salt Formation
| Reactant Acid | Product Ammonium Salt |
|---|---|
| Hydrochloric Acid (HCl) | 3-(2-Ammonio-4-methylphenyl)propan-1-ol chloride |
| Sulfuric Acid (H₂SO₄) | 3-(2-Ammonio-4-methylphenyl)propan-1-ol hydrogen sulfate |
Nucleophilic Reactivity in Organic Transformations
The primary amino group is a potent nucleophile and can participate in a range of nucleophilic substitution and addition reactions. This reactivity is fundamental to the synthesis of a variety of derivatives.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Reaction with Acetyl Chloride: this compound reacts with acetyl chloride to yield N-(2-(3-hydroxypropyl)-5-methylphenyl)acetamide.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products.
Condensation Reactions with Carbonyl Compounds
The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.
The general reaction with an aldehyde (R'CHO) or a ketone (R'R''CO) can be depicted as:
With an aldehyde: H₂N-Ar-R + R'CHO → R'-CH=N-Ar-R + H₂O
With a ketone: H₂N-Ar-R + R'R''CO → R'R''C=N-Ar-R + H₂O (where Ar represents the 4-methylphenyl group and R is the 3-hydroxypropyl chain)
These reactions are often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product side.
Reactivity of the Primary Hydroxyl Functional Group
The primary hydroxyl group at the end of the propyl chain is another key site for chemical transformations, participating in reactions typical of primary alcohols.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can react with carboxylic acids and their derivatives (such as acyl chlorides and acid anhydrides) to form esters. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is a reversible process. hairuichem.comcymitquimica.com
Reaction with Acetic Acid: In the presence of an acid catalyst, this compound reacts with acetic acid to produce 3-(2-amino-4-methylphenyl)propyl acetate. To favor ester formation, it is common to use an excess of the alcohol or to remove water as it is formed.
Table 2: Representative Esterification Reactions
| Acylating Agent | Product Ester | Catalyst |
|---|---|---|
| Propanoic Acid | 3-(2-amino-4-methylphenyl)propyl propanoate | H₂SO₄ |
Etherification: The hydroxyl group can be converted into an ether through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Williamson Ether Synthesis:
Deprotonation with a strong base (e.g., sodium hydride, NaH) to form the sodium alkoxide.
Reaction of the alkoxide with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, in this case, 3-(2-amino-4-methylphenyl)propoxy)methane.
Oxidation Pathways
The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.
Oxidation to an Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Care must be taken to avoid over-oxidation to the carboxylic acid.
Expected Product: 3-(2-Amino-4-methylphenyl)propanal
Oxidation to a Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are typically used for this purpose.
Expected Product: 3-(2-Amino-4-methylphenyl)propanoic acid
Table 3: Summary of Oxidation Products
| Oxidizing Agent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 3-(2-Amino-4-methylphenyl)propanal |
| Potassium Permanganate (KMnO₄) | 3-(2-Amino-4-methylphenyl)propanoic acid |
Chemoselective Functionalization of Bifunctional Amino Alcohols
The presence of two distinct nucleophilic centers in amino alcohols presents a challenge and an opportunity for selective functionalization. The ability to differentiate between the amino and hydroxyl groups is crucial for their effective utilization in organic synthesis.
Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. In the case of amino alcohols like this compound, the chemoselectivity of these reactions, whether arylation occurs at the nitrogen or the oxygen atom, can be finely tuned by the choice of reaction conditions, particularly the base and ligand employed.
Recent studies have demonstrated that the chemoselectivity of Cu-catalyzed arylation of amino alcohols can be effectively controlled. organic-chemistry.orgacs.orgnih.gov For instance, the use of a strong base like sodium tert-butoxide (NaOt-Bu) has been shown to favor O-arylation, especially when the amino alcohol has a primary alcohol and a more sterically hindered amine or aniline group. acs.orgnih.gov Conversely, employing a milder base such as sodium trimethylsilanolate (NaOTMS) can completely switch the selectivity to favor N-arylation, regardless of the amino alcohol's structure. organic-chemistry.orgacs.orgnih.gov This switch in selectivity is attributed to the different mechanisms of deprotonation of the amine and alcohol functionalities. nih.gov The amine's complexation with the copper catalyst facilitates the N-H bond's acidification, allowing for C-N coupling even with a mild base. nih.gov On the other hand, C-O coupling generally requires a stronger base as the alcohol's deprotonation is not assisted by copper coordination. nih.gov
The choice of ligand also plays a critical role. While some ligands may promote O-arylation, others, such as certain β-diketones, have been found to be efficient for N-selective arylation of β-amino alcohols. nih.gov For example, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has been identified as an effective ligand for the copper-catalyzed N-arylation of amino alcohols with iodoanilines. nih.gov This strategic control over N- versus O-arylation avoids the need for protecting group strategies, thus enhancing the efficiency of the synthesis. nih.gov
Table 1: Controlling Chemoselectivity in Cu-Catalyzed Arylation of Amino Alcohols
| Desired Product | Favored Condition | Key Component | Rationale |
|---|---|---|---|
| O-Arylation | Strong Base | Sodium tert-butoxide (NaOt-Bu) | Favors deprotonation of the less acidic alcohol. acs.orgnih.gov |
| N-Arylation | Mild Base | Sodium trimethylsilanolate (NaOTMS) | Overrides steric effects and selectively promotes C-N coupling. organic-chemistry.orgacs.orgnih.gov |
| N-Arylation | Specific Ligand | 2,2,6,6-tetramethylheptane-3,5-dione | Efficiently supports N-selective arylation. nih.gov |
Transition Metal-Catalyzed Reactions Incorporating this compound or its Structural Scaffolds
The structural framework of this compound is a valuable motif in transition metal-catalyzed reactions, serving both as a ligand for asymmetric catalysis and as a substrate for the synthesis of heterocyclic compounds.
Chiral amino alcohols are a significant class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of transformations. rsc.org Their utility has been particularly noted in nickel-catalyzed cross-coupling reactions. For instance, amino alcohols have been successfully employed as ligands in the nickel-catalyzed Suzuki cross-coupling of unactivated alkyl halides with arylboronic acids. organic-chemistry.org The use of commercially available and air-stable amino alcohol ligands makes these catalytic systems practical and broadly applicable. organic-chemistry.org
Specifically, ligands such as trans-2-aminocyclohexanol have proven effective for the coupling of secondary alkyl bromides and iodides, while prolinol is suitable for the reaction of unactivated secondary and primary alkyl chlorides. organic-chemistry.org The development of new chiral amino alcohol ligands is an ongoing area of research, with the aim of optimizing their structure for enhanced efficiency and enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. rsc.org Given its chiral nature, derivatives of this compound could potentially serve as effective ligands in such nickel-catalyzed asymmetric reactions, contributing to the synthesis of enantioenriched products. nih.gov
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to molecular synthesis. nih.govnih.gov The amino and hydroxyl groups within a molecule like this compound can act as directing groups, guiding the palladium catalyst to a specific C-H bond for activation and subsequent functionalization. acs.org
This strategy can be employed in intramolecular cyclization reactions to construct heterocyclic scaffolds. For example, palladium-catalyzed intramolecular reactions can lead to the formation of fused ring systems. divyarasayan.org The reaction pathway often involves the oxidative addition of palladium to a C-X bond, followed by an intramolecular Heck cyclization and subsequent C-H activation to form a second ring. divyarasayan.org While specific examples utilizing this compound are not detailed in the provided context, the general principles of palladium-catalyzed C-H activation and cyclization are well-established and could be applied to this substrate to synthesize novel heterocyclic structures. nih.govdivyarasayan.org
Intramolecular Cyclization and Ring-Forming Transformations
The inherent bifunctionality of this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These transformations are often key steps in the synthesis of complex molecules with potential biological activity.
Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk Amino alcohols are valuable building blocks in DOS, as their bifunctional nature allows for the divergent synthesis of a wide range of scaffolds. nih.gov
The amino alcohol framework can be utilized in build/couple/pair (B/C/P) strategies to generate molecular complexity. nih.gov For instance, starting from a collection of readily available amino alcohols, a variety of 5-, 6-, and 7-membered heterocyclic scaffolds, including oxazolidinones and morpholinones, can be synthesized in a few steps. nih.gov This approach allows for the systematic exploration of chemical space and the generation of libraries with significant three-dimensionality. nih.gov The structure of this compound, with its amino and alcohol functionalities, is well-suited for incorporation into DOS pathways, enabling the synthesis of novel and diverse compound collections. nih.govnih.gov
Lack of Specific Research Data on this compound
Extensive research has been conducted to gather information regarding the chemical reactivity and transformation of this compound, specifically focusing on its application in iterative ring-closing metathesis and intramolecular Diels-Alder reactions. Despite a thorough search of scientific literature and chemical databases, no specific studies detailing these particular reactions for this compound have been identified.
While ring-closing metathesis (RCM) and intramolecular Diels-Alder (IMDA) reactions are powerful and widely utilized strategies in organic synthesis for the construction of cyclic and polycyclic nitrogen-containing heterocycles, their specific application to this compound has not been documented in the available resources. General principles of these reactions are well-established, but without specific experimental data for the compound , any discussion would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Therefore, the section on "Iterative Ring-Closing Metathesis and Intramolecular Diels-Alder Reactions wikipedia.org" for this compound cannot be generated at this time due to the absence of relevant research data.
Computational and Theoretical Investigations of 3 2 Amino 4 Methylphenyl Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost.
Ground State Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-(2-Amino-4-methylphenyl)propan-1-ol, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global energy minimum) is reached.
Conformational analysis would further explore the various spatial arrangements of the atoms that can be achieved through the rotation of single bonds, such as the C-C bonds in the propanol (B110389) side chain. This analysis is crucial for identifying the most stable conformer(s) of the molecule under given conditions. The relative energies of different conformers are calculated to determine their population distribution. For a flexible molecule like this compound, multiple low-energy conformers could exist, potentially influencing its chemical and physical properties.
Vibrational Frequency Analysis and Correlation with Experimental Spectra
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as bond stretching, bending, or twisting.
These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can validate the computed geometry and gain a deeper understanding of the molecule's structural features. Scaling factors are often applied to the calculated frequencies to account for systematic errors in the computational methods and to improve the agreement with experimental data.
Molecular Orbital Analysis (HOMO-LUMO Energies) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions.
The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals can also identify the likely sites for nucleophilic and electrophilic attack.
Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |
Note: This table describes the parameters that would be calculated from HOMO-LUMO energies for this compound if the data were available.
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are important for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, providing insight into its potential for such applications.
The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. A high value of β indicates a strong NLO response. DFT calculations are commonly used to compute the static and dynamic hyperpolarizabilities. For molecules like this compound, the presence of an electron-donating amino group and an aromatic ring could potentially lead to interesting NLO properties, as charge transfer is a common mechanism for generating a high NLO response. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the calculation of excited-state properties. It has become a standard and cost-effective method for predicting electronic absorption and emission spectra.
Prediction and Analysis of UV-Vis Absorption Spectra
TD-DFT is widely used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. The calculation provides information on excitation energies (the energy required to promote an electron to a higher energy state), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., π→π* or n→π*).
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These theoretical spectra can be directly compared with experimentally measured UV-Vis spectra to confirm the molecule's identity and to understand the electronic transitions responsible for its absorption characteristics. The effect of different solvents on the spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM).
Elucidation of Electronic Excitations and Intramolecular Charge Transfer
The photophysical behavior of this compound is governed by the interplay of its electron-donating amino group and the π-conjugated phenyl ring system. Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of its electronic excited states and the potential for Intramolecular Charge Transfer (ICT). nih.govrsc.orgnih.gov In molecules with distinct donor and acceptor moieties, excitation with light can promote an electron from a molecular orbital localized on the donor (amino group) to one centered on the acceptor (phenyl ring), creating an ICT state. sci-hub.se
Theoretical calculations for a molecule like this compound would typically begin with geometry optimization of the ground state using DFT. Subsequently, TD-DFT calculations are performed to predict the vertical excitation energies, corresponding wavelengths, and oscillator strengths of the lowest-lying singlet excited states. researchgate.net These calculations help to interpret experimental absorption spectra. nih.gov For donor-acceptor systems, analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can confirm the charge-transfer character of an excitation. researchgate.netoup.com A significant spatial separation between the HOMO (often on the donor) and LUMO (on the acceptor) is a hallmark of an ICT transition.
Furthermore, computational models can explore the geometry of the excited state. In some donor-acceptor molecules, the excited state undergoes a conformational twisting, leading to a highly polar Twisted Intramolecular Charge Transfer (TICT) state, which is often responsible for a large shift in the fluorescence emission spectrum in polar solvents. nih.gov Calculations can map the potential energy surface of the excited state to determine if such a twisted, charge-separated state is energetically favorable. The change in dipole moment between the ground and excited states can also be calculated, providing a quantitative measure of the extent of charge transfer.
Table 1: Illustrative TD-DFT Data for a Hypothetical Analysis of this compound in Different Solvents.
| Excited State | Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |
|---|---|---|---|---|---|---|
| S1 | Hexane | 4.25 | 292 | 0.085 | HOMO -> LUMO | π-π* / ICT |
| S1 | Acetonitrile | 4.10 | 302 | 0.092 | HOMO -> LUMO | ICT |
| S2 | Hexane | 4.88 | 254 | 0.150 | HOMO-1 -> LUMO | π-π |
| S2 | Acetonitrile | 4.85 | 256 | 0.145 | HOMO-1 -> LUMO | π-π |
Mechanistic Studies through Computational Modeling
Computational modeling provides profound insights into the detailed mechanisms of chemical reactions, moving beyond empirical observation to map the energetic landscape that governs molecular transformations. numberanalytics.com For reactions involving this compound, these methods can elucidate pathways, identify transient species, and explain the roles of catalysts and ligands at an atomic level.
Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, allowing for the elucidation of the most plausible reaction pathway. ufl.eduacs.org This process involves identifying all relevant stationary points, including reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. numberanalytics.commit.edu
A computational investigation begins by proposing a chemically reasonable mechanism. The geometries of the reactants, intermediates, products, and transition states are then optimized. ufl.edu A key step is the verification of the transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate that connects the reactant and product states. datapdf.com The calculation of the intrinsic reaction coordinate (IRC) can then confirm that the identified TS correctly links the intended reactant and product. acs.org The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical parameter for understanding reaction kinetics. acs.org
Table 2: Representative Calculated Energetic Data for a Hypothetical Reaction Step.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm-1) |
|---|---|---|---|
| Reactants | 0.0 | - | - |
| Transition State (TS1) | +18.5 | C-N bond = 2.15 Å (forming) | -350i |
| Intermediate | -5.2 | C-N bond = 1.48 Å | - |
Many organic reactions proceed through open-shell intermediates, such as radicals. mdpi.com DFT calculations are well-suited to investigate the structure, stability, and reactivity of these radical species. nih.govresearchgate.net In a hypothetical reaction involving this compound, computational methods could predict whether a homolytic bond cleavage to form a radical is energetically feasible and can characterize the resulting intermediate's electronic structure (e.g., spin density distribution).
A particularly interesting area of modern organic chemistry is the study of "radical-polar crossover" reactions. thieme-connect.deresearchgate.netacs.org These are processes where a reaction sequence switches between radical and ionic (polar) mechanisms. nih.gov For example, a radical intermediate might undergo a single-electron transfer (oxidation or reduction) to become a cation or an anion, which then reacts via a polar pathway. rsc.org Computational modeling can be crucial in understanding these complex mechanisms. thieme-connect.de By calculating the redox potentials of the radical intermediates and the energy barriers for both the radical and polar pathways, researchers can predict whether a crossover is likely and under what conditions it might occur.
In transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, the ligands coordinated to the metal center play a decisive role in the catalyst's activity and selectivity. nih.govacs.orglibretexts.org Computational chemistry is essential for understanding the intricate interactions between the catalyst, ligands, and substrates like derivatives of this compound. nih.gov
DFT calculations can model the entire catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination. science.govmit.edu These simulations provide detailed geometric and energetic information about the catalytic intermediates and transition states. By comparing the energy profiles of a reaction with different ligands, researchers can understand how a ligand's steric and electronic properties influence the reaction's efficiency and selectivity. acs.org For example, a bulky ligand might facilitate the reductive elimination step by destabilizing a crowded intermediate. These insights are invaluable for the rational design of new and improved catalysts. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics calculations are excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. numberanalytics.comnumberanalytics.com MD simulations model a system of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment that approximates real-world conditions. nsf.govacs.org
For this compound, an MD simulation could be used to study its conformational flexibility in an aqueous solution. acs.org The simulation would track the molecule's trajectory, revealing the preferred dihedral angles and the extent of intramolecular hydrogen bonding between the amino and hydroxyl groups. Furthermore, MD is a powerful tool for studying interactions with other molecules. acs.org By simulating the compound in a solvent box, one can analyze the structure of the solvation shell and calculate radial distribution functions to understand how water molecules organize around the solute. researchgate.netrsc.org These simulations can also be used to model the interaction of the molecule with larger systems, such as biological macromolecules or the surfaces of materials, providing a dynamic picture of binding and recognition events. nih.govnih.gov
Advanced Research Applications and Future Perspectives for 3 2 Amino 4 Methylphenyl Propan 1 Ol Scaffolds
Applications as Chiral Ligands and Organocatalysts in Enantioselective Transformations
The development of asymmetric organocatalysis is a significant area of modern synthetic chemistry, offering an alternative to metal-based catalysts. Organocatalysts are praised for their operational simplicity, availability, and low toxicity, which is particularly beneficial in pharmaceutical production and green chemistry.
The structural motif of 3-(2-Amino-4-methylphenyl)propan-1-ol, containing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, makes it an attractive candidate for the design of chiral ligands and organocatalysts. These catalysts are instrumental in enantioselective transformations, which are crucial for producing single-enantiomer pharmaceuticals. The bifunctional nature of such scaffolds can facilitate highly organized transition states, leading to excellent stereocontrol in a variety of chemical reactions.
Chiral ligands derived from amino alcohols have been successfully employed in a range of enantioselective reactions, including reductions of prochiral ketones. nih.govpolyu.edu.hk The ability of these ligands to form rigid complexes with metals or borane reagents is key to achieving high enantiomeric excess. nih.gov For instance, novel chiral ligands have demonstrated the ability to induce chiral switching in the asymmetric reduction of prochiral ketones, allowing for the production of either enantiomer with high selectivity depending on the metal complex used. nih.gov
Research in asymmetric organocatalysis continues to expand, with a focus on developing novel catalysts for a wide array of transformations, including aldol reactions, Michael additions, and cycloadditions. greyhoundchrom.comnih.govnih.govmdpi.com The principles guiding the design of these catalysts often rely on the strategic placement of functional groups that can interact with substrates in a stereocontrolled manner, a feature inherent in the this compound scaffold.
Utility in Materials Science and Polymer Chemistry
The difunctional nature of this compound also lends itself to applications in materials science and polymer chemistry, where it can be incorporated into polymer backbones or used to modify material surfaces.
Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides. researchgate.netrsc.org The presence of ester linkages allows for hydrolytic degradation, while the amide groups contribute to good thermal and mechanical properties through strong intermolecular hydrogen bonding. researchgate.netmdpi.comnih.gov The this compound molecule, containing both an amine and a hydroxyl group, can serve as a monomer in the synthesis of PEAs through polycondensation reactions. mdpi.comresearchgate.net The properties of the resulting PEAs can be tuned by varying the co-monomers, making them suitable for a range of biomedical applications, including drug delivery and tissue engineering. rsc.orgnih.gov
Similarly, poly(β-amino esters) (PBAEs) are another important class of biodegradable polymers, often synthesized via the Michael addition of amines to diacrylates. researchgate.netnih.govnih.gov These polymers are particularly promising for gene delivery applications due to their cationic nature, which facilitates the complexation with nucleic acids and subsequent cellular uptake. nih.govfrontiersin.orgresearchgate.net The amino and hydroxyl functionalities of this compound could be utilized to create novel PBAE structures with tailored properties for enhanced gene transfection efficiency. researchgate.netnih.gov The molecular weight and end-group of the polymer chain are critical factors that can be optimized to improve gene delivery performance. researchgate.net
Below is a table summarizing the synthesis and properties of these polymer classes:
The incorporation of organic moieties like this compound into inorganic frameworks can lead to the development of novel functional materials. For example, in the field of catalysis, organic molecules can be used to modify the surface of zeolite catalysts, influencing their selectivity and activity. The amino and hydroxyl groups of the scaffold could interact with the zeolite surface, creating specific active sites for catalytic reactions.
In the context of solar cells, organic molecules play a crucial role as components of dye-sensitized solar cells (DSSCs) or perovskite solar cells. The aromatic ring and functional groups of this compound could be modified to create new organic dyes or hole-transporting materials with desirable photophysical and electrochemical properties.
The ability to modify polymer surfaces is critical for improving adhesion in various applications, from biomedical implants to coatings and composites. scrivenerpublishing.compageplace.denih.govtaylorfrancis.com The amino and hydroxyl groups of this compound make it a suitable agent for surface modification. These functional groups can react with a polymer surface that has been pre-treated by methods such as plasma or corona discharge, introducing new chemical functionalities that can enhance adhesion to other materials. scrivenerpublishing.compageplace.deresearchgate.net
For instance, the amino group can form covalent bonds with surfaces containing carboxylic acid or epoxy groups, while the hydroxyl group can participate in hydrogen bonding or form ester linkages. This versatility allows for the tailoring of surface properties to achieve optimal adhesion for specific applications. researchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
The this compound scaffold serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions.
This versatility makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, related amino alcohol structures are intermediates in the synthesis of drugs such as (S)-duloxetine. researchgate.net The strategic manipulation of the functional groups on the this compound scaffold allows for the efficient construction of target molecules with desired biological activities. mdpi.com
Strategic Compound in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. brandon-russell.comscispace.comnih.govsouralgroup.comcam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities.
The this compound scaffold is an excellent starting point for DOS due to its inherent functionality, which allows for divergent reaction pathways. scispace.com By systematically reacting the amino and hydroxyl groups with a variety of reagents, a large number of distinct molecular skeletons can be generated from a single starting material. This approach, often referred to as a "build/couple/pair" strategy, enables the efficient construction of complex and diverse compound libraries. nih.gov The resulting molecules can then be screened for their ability to modulate biological targets, potentially leading to the discovery of new therapeutic agents.
The following table lists the chemical compounds mentioned in this article:
Development of Green Chemistry Methodologies for Synthesis and Transformations
The synthesis of this compound and related structures is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improved energy efficiency. mdpi.comnih.gov A primary focus in the synthesis of this compound is the reduction of a nitroarene precursor, a transformation for which numerous sustainable methods are being developed.
Traditional methods for nitro group reduction often rely on stoichiometric reducing agents like iron or tin in acidic media, which generate significant amounts of waste. researchgate.net Modern green approaches favor catalytic hydrogenation due to its high atom economy, with water being the only theoretical byproduct. nih.gov Research has focused on replacing precious metal catalysts (e.g., Palladium, Platinum) with more abundant and less toxic base-metal catalysts. For instance, well-defined cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) have demonstrated high conversion and selectivity for the hydrogenation of various nitroarenes under mild conditions (80 °C, 30 min). rsc.org Such catalysts also exhibit excellent stability and can be reused multiple times without significant loss of activity, a key aspect of sustainable catalysis. rsc.org
Another significant avenue in green synthesis is the application of biocatalysis. mdpi.com Enzymes can offer unparalleled selectivity under mild, aqueous conditions. For the synthesis of chiral amino alcohols, enzymes such as transaminases and engineered amine dehydrogenases (AmDHs) are of particular interest. ucl.ac.ukfrontiersin.org These biocatalysts can facilitate the asymmetric synthesis of the amino alcohol moiety, providing optically pure products that are valuable in pharmaceutical development. frontiersin.orgnih.gov The use of whole-cell biocatalysts containing engineered metabolic pathways can further streamline synthesis by combining multiple reaction steps in a single pot. ucl.ac.uk
Solvent selection is another critical component of green chemistry. Efforts are directed towards using environmentally benign solvents like water or employing solvent-free reaction conditions. organic-chemistry.org The aminolysis of epoxides to form β-amino alcohols, for example, has been shown to proceed efficiently in water without the need for any catalyst. organic-chemistry.org
Table 6.5.1: Comparison of Methodologies for a Key Synthetic Step: Nitro Group Reduction
| Feature | Traditional Method (e.g., Bechamp Reduction) | Catalytic Hydrogenation (Precious Metal) | Green Catalytic Hydrogenation (Base Metal) |
|---|---|---|---|
| Reducing Agent | Stoichiometric Iron (Fe) or Tin (Sn) | Catalytic Pd/C, Raney-Ni | Catalytic Co, Mn, Fe complexes nih.govrsc.org |
| Byproducts | Large volumes of iron sludge, acid waste researchgate.net | Minimal (primarily water) | Minimal (primarily water) nih.gov |
| Catalyst Cost | Low reagent cost, high waste disposal cost | High (uses expensive precious metals) | Lower (uses earth-abundant metals) |
| Reaction Conditions | Harsh (e.g., corrosive hydrochloric acid) nih.gov | Often requires high pressure/temperature | Increasingly mild conditions rsc.org |
| Chemoselectivity | Can be low | Often suffers from low chemoselectivity nih.gov | High chemoselectivity is achievable nih.gov |
| Reusability | Not applicable | Possible, but catalyst can deactivate | High reusability demonstrated rsc.org |
Emerging Research Directions and Underexplored Reactivity of the Amino Alcohol Functionality
The bifunctional nature of this compound, containing both a primary aromatic amine and a primary alcohol, presents significant opportunities for novel research and applications. alfa-chemistry.com The spatial relationship of these groups on a flexible propyl chain attached to a substituted phenyl ring offers unique chemical properties that remain largely unexplored.
A major emerging direction is the use of amino alcohol scaffolds as chiral ligands in asymmetric catalysis. alfa-chemistry.comwestlake.edu.cn The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to create a chiral environment that can direct the stereochemical outcome of a reaction. alfa-chemistry.com Derivatives of this compound could be synthesized and evaluated as ligands in a variety of metal-catalyzed transformations, such as asymmetric hydrogenations, C-C bond-forming reactions, and asymmetric oxidations.
The development of novel multicomponent reactions represents another promising research avenue. The Petasis borono-Mannich reaction, for example, is a powerful tool for creating chiral amino alcohols from aldehydes, amines, and boronic acids. researcher.life Investigating the reactivity of the this compound scaffold in similar one-pot, multicomponent processes could lead to the efficient synthesis of complex molecular architectures with high structural diversity.
Furthermore, recent advances have highlighted novel catalytic strategies for synthesizing β-amino alcohols, such as chromium-catalyzed asymmetric cross aza-pinacol couplings. westlake.edu.cn While these methods focus on the formation of the amino alcohol moiety, they also provide insight into its potential reactivity. The amino alcohol functionality within the target molecule could be explored as a building block in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. alfa-chemistry.comdiva-portal.org Its dual chemical reactivity allows it to be a versatile intermediate in complex synthetic pathways. alfa-chemistry.com
Table 6.6.1: Potential Research Directions for the Amino Alcohol Functionality
| Research Direction | Functional Group(s) Involved | Potential Application/Goal | Rationale |
|---|---|---|---|
| Asymmetric Catalysis | Amino (-NH₂) and Hydroxyl (-OH) | Development of novel chiral ligands for metal-catalyzed reactions. alfa-chemistry.com | The N and O atoms can form stable chelate complexes with transition metals. alfa-chemistry.com |
| Multicomponent Reactions | Amino (-NH₂) and/or Hydroxyl (-OH) | Use as a scaffold in diversity-oriented synthesis to create libraries of complex molecules. diva-portal.org | The dual functionality allows for participation in sequential or one-pot reactions. |
| Medicinal Chemistry | Entire Scaffold | Synthesis of novel bioactive compounds and pharmaceutical intermediates. alfa-chemistry.com | The amino alcohol motif is a common pharmacophore in many drug molecules. westlake.edu.cn |
| Polymer Chemistry | Amino (-NH₂) and Hydroxyl (-OH) | Development of functional monomers for specialty polymers. | Both groups can participate in polymerization reactions (e.g., forming polyamides, polyesters, or polyurethanes). |
Scalability and Process Optimization Considerations for Academic and Industrial Synthetic Routes
Translating a synthetic route for this compound from a laboratory (academic) setting to industrial-scale production requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable.
Catalyst Selection and Efficiency: In an academic setting, catalyst choice may be driven purely by efficacy. For industrial scale-up, catalyst cost, lifespan, and reusability are paramount. While a high-performing but expensive rhodium or palladium catalyst might be suitable for small-scale synthesis, an industrial process would favor a less expensive, earth-abundant metal catalyst (e.g., cobalt, nickel, or iron) even if it requires slightly more forcing conditions, provided it offers high turnover numbers and can be easily recovered and reused. rsc.org The development of heterogeneous catalysts is particularly important for scalability as they simplify product purification and catalyst recycling. tandfonline.com
Process Conditions and Safety: High-pressure hydrogenation reactions, common in academia, pose significant safety and engineering challenges on a large scale. Process optimization would focus on developing catalytic systems that operate under milder pressures and temperatures. nih.gov Furthermore, solvent choice is critical. While a solvent like diethyl ether might be used in the lab, its high volatility and flammability make it less suitable for large-scale production, where higher-boiling, less hazardous, and recyclable solvents are preferred.
Continuous Flow vs. Batch Processing: Academic syntheses are typically performed in batch reactors. For industrial production, converting to a continuous flow process can offer significant advantages in terms of safety, consistency, and throughput. mdpi.com Flow chemistry allows for better control over reaction parameters, improved heat transfer, and minimized volumes of hazardous materials at any given time, which is particularly relevant for potentially exothermic reactions like nitroarene hydrogenation.
Downstream Processing and Purification: Chromatography is a common purification technique in academic labs but is often too expensive and generates too much waste for large-scale production. An industrial process must be optimized to yield a product that can be purified through more scalable methods like crystallization or distillation. This may involve redesigning the synthetic route to avoid the formation of impurities that are difficult to separate.
Table 6.7.1: Key Considerations for Scalable Synthesis
| Parameter | Academic Route Focus | Industrial Route Focus | Justification for Industrial Approach |
|---|---|---|---|
| Catalyst | Highest possible yield and selectivity, cost is secondary. | High reusability, low cost, ease of separation (heterogeneous). tandfonline.com | Minimizes cost of goods and simplifies purification. |
| Solvent | Optimal for reaction performance (e.g., THF, DCM). | Low toxicity, high flash point, recyclability, or solvent-free. mdpi.com | Enhances process safety and reduces environmental impact. |
| Reaction Mode | Batch processing. | Continuous flow processing. mdpi.com | Improves safety, control, and throughput; facilitates automation. |
| Temperature/Pressure | Wide range acceptable, including high pressure/temperature. | Milder conditions preferred. rsc.org | Reduces energy consumption and capital expenditure on specialized equipment. |
| Purification | Flash column chromatography. | Crystallization, distillation, extraction. | Reduces solvent waste and is economically viable for large quantities. |
| Atom Economy | Often not the primary consideration. | Maximizing atom economy is critical. | Reduces waste and raw material costs. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Amino-4-methylphenyl)propan-1-ol?
- Methodology :
- Reductive Amination : React 3-(4-methylphenyl)propanal with ammonia under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts) to introduce the amino group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Substitution Reactions : Start with 3-(2-nitro-4-methylphenyl)propan-1-ol and reduce the nitro group to an amine using catalytic hydrogenation (H₂, 50 psi, 24 hrs) or Sn/HCl. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Characterize intermediates via NMR (¹H, ¹³C) and FT-IR to confirm functional group transformations.
Q. How can the structure of this compound be confirmed crystallographically?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure refinement, focusing on the amino-phenyl-propanol backbone. Expected space group: P2₁/c .
- Data Validation : Compare experimental bond lengths (C-N: ~1.45 Å, C-O: ~1.42 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set) to resolve ambiguities .
Advanced Research Questions
Q. How do electronic effects of the 4-methyl and 2-amino substituents influence the compound’s reactivity?
- Methodology :
- Computational Analysis : Perform Hammett studies using Gaussian09 to calculate σ values for substituents. The methyl group (σ ~-0.17) enhances electron density, while the amino group (σ ~-0.66) increases nucleophilicity at the phenyl ring .
- Experimental Validation : Compare reaction rates of bromination (Br₂ in CCl₄) with analogs (e.g., 3-(4-chlorophenyl)propan-1-ol). Expect faster electrophilic substitution due to amino group activation .
- Data Table :
| Substituent | σ Value | Relative Bromination Rate |
|---|---|---|
| -NH₂ | -0.66 | 1.8x faster |
| -CH₃ | -0.17 | 1.2x faster |
| -Cl | +0.23 | 0.7x slower |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Collate IC₅₀ values from kinase inhibition assays (e.g., EGFR, HER2). Use ANOVA to identify outliers linked to assay conditions (e.g., pH, DMSO concentration) .
- SAR Optimization : Synthesize derivatives (e.g., 3-(2-acetamido-4-methylphenyl)propan-1-ol) to test if steric hindrance or hydrogen bonding modulates activity. Evaluate via SPR (Biacore) for binding kinetics .
- Key Considerations : Cross-validate cytotoxicity data using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for optimizing antimicrobial activity?
- Methodology :
- Library Design : Synthesize 15 analogs with variations at the amino (e.g., -NHAc, -NMe₂) and methyl (e.g., -CF₃, -OCH₃) positions. Use Chemsketch to ensure structural diversity .
- Assay Protocol : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and measure MICs in triplicate .
- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and MICs. Prioritize analogs with predicted logP < 2.5 for reduced toxicity .
Q. What analytical techniques differentiate stereoisomers of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/ethanol 90:10, 1 mL/min). Expected retention times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT predictions (B3PW91/6-311++G**) to assign absolute configuration .
- Key Considerations : Confirm enantiopurity (>98% ee) via polarimetry ([α]D²⁵ = +23° for (R)-isomer in methanol) .
Contradiction Management
Q. Why do DFT calculations and crystallographic data disagree on the amino group’s conformation?
- Resolution Strategy :
- Intermolecular Effects : Crystallographic data may show hydrogen bonding (N-H···O) that stabilizes a non-planar amino group, whereas DFT models assume gas-phase planar geometry. Perform AIM analysis (Multiwfn) to quantify H-bond strengths .
- Temperature Adjustment : Re-optimize DFT structures at 100 K (matching crystallography conditions) using CP2K. Compare torsional angles (C-C-N-H) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
